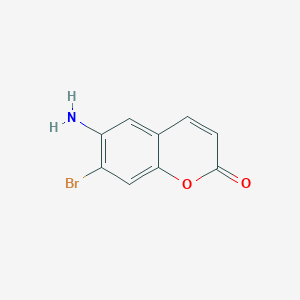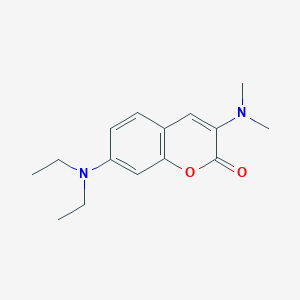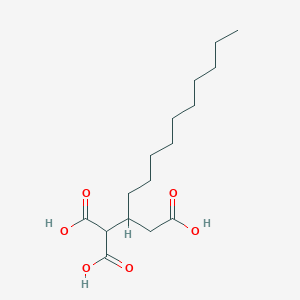![molecular formula C26H25NO3 B12611275 5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline CAS No. 648896-99-5](/img/structure/B12611275.png)
5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 5,7-Bis(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various cellular pathways.
類似化合物との比較
Similar Compounds
5,7-Dimethoxyquinoline: Lacks the methoxyphenyl groups, resulting in different chemical properties and biological activities.
8-Isopropoxyquinoline: Similar structure but lacks the methoxyphenyl groups, affecting its reactivity and applications.
2-Methoxyquinoline: Contains only one methoxy group, leading to different electronic and steric effects.
特性
CAS番号 |
648896-99-5 |
|---|---|
分子式 |
C26H25NO3 |
分子量 |
399.5 g/mol |
IUPAC名 |
5,7-bis(2-methoxyphenyl)-8-propan-2-yloxyquinoline |
InChI |
InChI=1S/C26H25NO3/c1-17(2)30-26-22(19-11-6-8-14-24(19)29-4)16-21(20-12-9-15-27-25(20)26)18-10-5-7-13-23(18)28-3/h5-17H,1-4H3 |
InChIキー |
GKBBVRGCKCOPDY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C2=C1N=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Hydroxybutoxy)-1-[(5-hydroxypentyl)oxy]pyridine-2(1H)-thione](/img/structure/B12611199.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
![4-[(4-Ethenylcyclohexyl)methoxy]-3-fluoro-4'-methyl-1,1'-biphenyl](/img/structure/B12611208.png)
![1-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-2-methoxybenzene](/img/structure/B12611215.png)
![2-[2-[2-[2-[2-[2-[2-(3-Mercaptopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12611216.png)


![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)

![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)

